(3-Bromo-4-chlorophenyl)methanesulfonamide
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Overview
Description
(3-Bromo-4-chlorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-chlorophenyl)methanesulfonamide typically involves the sulfonation of (3-Bromo-4-chlorophenyl)methane. The reaction is carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures to ensure the selective formation of the sulfonamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromo-4-chlorophenyl)methanesulfonamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-chlorophenyl)methanesulfonamide
- (3-Bromo-4-fluorophenyl)methanesulfonamide
- (3-Chloro-4-bromophenyl)methanesulfonamide
Uniqueness
(3-Bromo-4-chlorophenyl)methanesulfonamide is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C7H7BrClNO2S |
---|---|
Molecular Weight |
284.56 g/mol |
IUPAC Name |
(3-bromo-4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7BrClNO2S/c8-6-3-5(1-2-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
SQTPUVCLFFQUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)Br)Cl |
Origin of Product |
United States |
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